REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[C:12]([Cl:14])[CH:13]=1.Br[CH2:17][C:18](=[O:21])[CH2:19][CH3:20].O>CC(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[C:12]([Cl:14])[CH:13]=1)[O:15][CH2:17][C:18](=[O:21])[CH2:19][CH3:20] |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
BrCC(CC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the acetone was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a clear oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel eluting with dichloromethane:cyclohexane (50:50, by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OCC(CC)=O)C=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |